molecular formula C15H22N4O2 B6964034 N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide

Cat. No.: B6964034
M. Wt: 290.36 g/mol
InChI Key: KMVKIDMNGCBLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.

    Introduction of Carbamoyl Group: The carbamoyl group is usually introduced by reacting the piperazine derivative with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-carbamoyl-3-(4-methylpiperazin-1-yl)propanamide: Lacks the phenyl group, which may result in different biological activity.

    N-carbamoyl-3-(4-phenylpiperazin-1-yl)propanamide: Similar structure but without the methyl group, potentially affecting its binding affinity and selectivity.

Uniqueness

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide is unique due to the presence of both the phenyl and methyl groups on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18-9-10-19(8-7-14(20)17-15(16)21)13(11-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H3,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVKIDMNGCBLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)CCC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.